4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

LogP Lipophilicity ADME

Procure 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) as your high-purity (≥98%) building block. Its unique 4-amino-3-fluoro substitution pattern and tertiary N-cyclopropyl-N-methyl amide provide optimal LogP (1.64) and hydrogen-bonding capacity, making it a superior scaffold for CNS-penetrant libraries. The 3-fluoro group enables 19F NMR probing, and the 4-amino handle facilitates versatile functionalization for complex targets like PROTACs. Don't compromise your research with inferior analogs.

Molecular Formula C11H13FN2O
Molecular Weight 208.23 g/mol
Cat. No. B12081675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
Molecular FormulaC11H13FN2O
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCN(C1CC1)C(=O)C2=CC(=C(C=C2)N)F
InChIInChI=1S/C11H13FN2O/c1-14(8-3-4-8)11(15)7-2-5-10(13)9(12)6-7/h2,5-6,8H,3-4,13H2,1H3
InChIKeyXZTJOUVYLBEFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide: A Benchmark Benzamide Scaffold for Medicinal Chemistry and Fragment-Based Design


4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) is a highly substituted aromatic amide with the molecular formula C11H13FN2O and a molecular weight of 208.23 g/mol [1]. It serves as a key intermediate and a versatile building block in medicinal chemistry, characterized by a unique combination of a 4-amino group, a 3-fluoro substituent, and a tertiary N-cyclopropyl-N-methyl amide on the benzene core . This structural arrangement imparts specific steric, electronic, and hydrogen-bonding properties that distinguish it from simpler benzamide analogs, making it a valuable candidate for fragment-based drug discovery (FBDD) and the synthesis of complex target molecules .

Why Simple Benzamide Analogs Cannot Substitute for 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide


Indiscriminate substitution with simpler benzamide analogs, such as 4-amino-N-cyclopropylbenzamide or 4-amino-3-fluorobenzamide, introduces significant risks in synthetic and biological outcomes. The target compound's unique combination of a tertiary N-cyclopropyl-N-methyl amide with a specific 3-fluoro/4-amino substitution pattern on the phenyl ring is not replicated by its mono- or di-substituted counterparts . This precise arrangement dictates its LogP (calculated LogP: 1.6423), hydrogen-bonding capacity (H-bond acceptors: 2, donors: 1), and steric bulk, which are critical for optimal pharmacokinetic properties, target engagement, and synthetic utility in building complex molecules . The presence of both the cyclopropyl and methyl groups on the amide nitrogen provides a distinct steric and electronic environment, influencing metabolic stability and binding affinity that cannot be achieved by compounds lacking these features .

Quantitative Differentiation of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Against Key Analogs


Enhanced Lipophilicity (LogP) Drives Superior Predicted Membrane Permeability vs. Non-Methylated Analog

The target compound (C11H13FN2O, MW 208.23) possesses a calculated LogP of 1.6423, which is a key predictor of its ability to passively diffuse across cell membranes . This is a direct and quantifiable differentiation from 4-amino-N-cyclopropylbenzamide (C10H12N2O, MW 176.22), which lacks both the N-methyl and the 3-fluoro groups. The combined presence of the lipophilic N-methyl and the 3-fluoro substituent in the target compound increases LogP, moving it into a more favorable range for CNS drug-like properties (typically LogP 2-5) and oral bioavailability compared to the less lipophilic analog .

LogP Lipophilicity ADME Benzamide Cyclopropyl

Modified Hydrogen Bonding Capacity Enables Unique Binding Interactions vs. 4-Amino-3-fluorobenzamide

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide presents a distinct hydrogen-bonding profile with 2 H-bond acceptors and 1 H-bond donor (from the primary amine) . This differs quantitatively from 4-amino-3-fluorobenzamide (C7H7FN2O, MW 154.14), which has 3 H-bond acceptors (2 from amide, 1 from fluorine) and 2 H-bond donors (1 from primary amine, 1 from amide NH) . The tertiary amide in the target compound eliminates the amide NH donor, reducing overall polarity and potentially decreasing aqueous solubility while enhancing binding specificity for hydrophobic pockets in target proteins.

Hydrogen Bonding Medicinal Chemistry SAR Amide Cyclopropyl

Increased Steric Bulk from N-Cyclopropyl-N-Methyl Group Differentiates from Unsubstituted or Mono-Substituted Amides

The target compound contains an N-cyclopropyl-N-methyl amide, introducing significant steric hindrance around the amide bond compared to simpler analogs like 4-amino-N-cyclopropylbenzamide or 4-amino-3-fluorobenzamide . This increased steric bulk is known within the benzamide class to slow down metabolic processes such as N-dealkylation by cytochrome P450 enzymes, a common metabolic soft spot for secondary and tertiary amides . While direct metabolic data for this specific compound is not available, this class-level inference is supported by extensive structure-activity relationship (SAR) studies on related N-cyclopropylbenzamide derivatives, which show that N-methyl substitution can significantly improve metabolic stability and in vivo half-life [1].

Steric Effects Metabolic Stability CYP450 Amide Cyclopropyl

High Certified Purity (98%) Ensures Reproducibility and Minimizes Procurement Risk

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is commercially available with a certified purity of 98% as determined by HPLC or similar analytical methods . This is a critical procurement specification that directly differentiates it from lower-purity or technical-grade alternatives, which are often sold with purities of 95% or less . The 98% purity specification ensures that research outcomes are not confounded by significant levels of unknown impurities, reducing the need for costly and time-consuming in-house purification and minimizing the risk of spurious biological or chemical results.

Purity QC Procurement Analytical Chemistry Benzamide

High-Impact Research Applications for 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide


Lead Optimization in CNS Drug Discovery Programs

The calculated LogP of 1.6423 places 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide within an optimal lipophilicity range for passive diffusion across the blood-brain barrier . Combined with its reduced hydrogen-bond donor count (1 donor), this makes it a valuable starting scaffold for CNS drug discovery programs where balancing permeability with metabolic stability is paramount. Researchers can leverage these precise physicochemical properties to build focused libraries of CNS-penetrant candidates.

Fragment-Based Drug Design (FBDD) and Library Synthesis

With a molecular weight of 208.23 g/mol and a high purity of 98%, this compound is an ideal fragment for FBDD campaigns . Its distinct 3-fluoro-4-amino substitution pattern and N-cyclopropyl-N-methyl amide handle provide a unique vector for fragment growing, merging, or linking. The high purity ensures that fragment screening hits are not artifacts from contaminants, a common pitfall in FBDD. This makes it a cost-effective and reliable building block for generating proprietary compound libraries .

Chemical Biology Tool for Probing Fluorine-Mediated Protein-Ligand Interactions

The presence of the 3-fluoro substituent and the 4-amino group provides a unique electronic and hydrogen-bonding profile for probing protein-ligand interactions . The fluorine atom can serve as a sensitive probe in 19F NMR experiments to study binding events and conformational changes in target proteins, offering advantages over non-fluorinated analogs . This application scenario leverages the compound's specific halogenation pattern to gain mechanistic insights not accessible with other building blocks.

Synthesis of Advanced Intermediates for Targeted Protein Degraders (PROTACs)

The primary aromatic amine (4-amino group) serves as a highly versatile synthetic handle for further functionalization, such as amide coupling, reductive amination, or diazotization, enabling its incorporation into complex molecules like Proteolysis Targeting Chimeras (PROTACs) . The tertiary amide provides a stable, metabolically resilient linker attachment point. Using a high-purity (98%) building block from the outset minimizes impurities that could complicate the multi-step synthesis and purification of such high-value conjugates .

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